![molecular formula C17H17NO3 B6407687 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95% CAS No. 1261907-43-0](/img/structure/B6407687.png)
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%
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Overview
Description
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95% (hereafter referred to as DMAC-6-MBA) is a synthetic organic compound with a wide range of applications in the scientific research field. DMAC-6-MBA is a mono-substituted benzoic acid derivative, which is synthesized by reacting N,N-dimethylaminocarbonyl chloride (DMAC) with 6-methylbenzoic acid (6-MBA). DMAC-6-MBA has a unique structure and chemical properties, which makes it a useful reagent for a variety of laboratory experiments.
Scientific Research Applications
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA is used in a variety of laboratory experiments, including the synthesis of other organic compounds, the preparation of reagents for chromatography and spectroscopy, and the synthesis of pharmaceuticals. It is also used in the synthesis of other benzoic acid derivatives, and has been used in the synthesis of a variety of compounds, including the anti-inflammatory drug, diclofenac.
Mechanism of Action
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA is a mono-substituted benzoic acid, which means that it is able to form hydrogen bonds with other molecules. This property makes 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA a useful reagent for a variety of laboratory experiments, as it can be used to form strong bonds with other molecules.
Biochemical and Physiological Effects
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA is a non-toxic compound and does not have any known biochemical or physiological effects. It is not known to interact with any known biological systems, and is considered to be safe for laboratory use.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA in laboratory experiments is its ability to form strong hydrogen bonds with other molecules. This makes it a useful reagent for a variety of experiments, as it can be used to form strong bonds with other molecules. However, 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA is not soluble in water and is not miscible with organic solvents, which can make it difficult to use in some experiments.
Future Directions
Future research on 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA should focus on exploring its potential applications in the synthesis of other organic compounds, as well as its potential use in the synthesis of pharmaceuticals. Additionally, further research should be conducted to investigate the biochemical and physiological effects of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA, as well as its potential interactions with other biological systems. Finally, further research should be conducted to explore the potential advantages and limitations of using 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA in laboratory experiments.
Synthesis Methods
The synthesis of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA is a straightforward procedure that involves the reaction of N,N-dimethylaminocarbonyl chloride (2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%) with 6-methylbenzoic acid (6-MBA). The reaction is carried out in an anhydrous environment and is typically conducted at a temperature of between 0-5°C. The reaction is typically complete in 1-2 hours. The resulting product is a white solid that is 95% pure 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA.
properties
IUPAC Name |
2-[3-(dimethylcarbamoyl)phenyl]-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-6-4-9-14(15(11)17(20)21)12-7-5-8-13(10-12)16(19)18(2)3/h4-10H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNUXYDTNRXWMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)N(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691298 |
Source
|
Record name | 3'-(Dimethylcarbamoyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid | |
CAS RN |
1261907-43-0 |
Source
|
Record name | 3'-(Dimethylcarbamoyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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